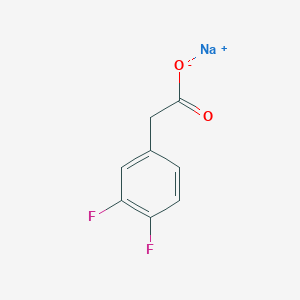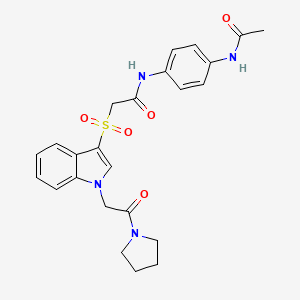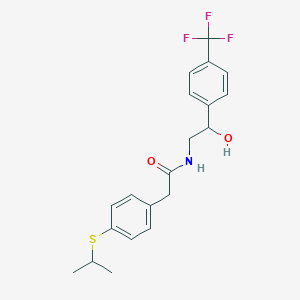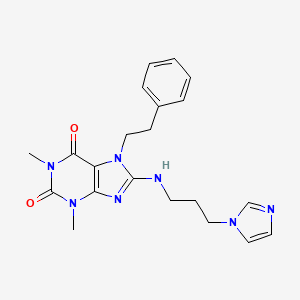
Sodium 3,4-difluorophenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3,4-difluorophenylacetate is a chemical compound with the molecular formula C8H6F2O2.Na . It has a molecular weight of 194.11 . It is a solid substance .
Molecular Structure Analysis
The InChI code for Sodium 3,4-difluorophenylacetate is 1S/C8H6F2O2.Na/c9-6-2-1-5(3-7(6)10)4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1/p-1 . This indicates the presence of a sodium atom, a 3,4-difluorophenyl group, and an acetate group in the molecule.Physical And Chemical Properties Analysis
Sodium 3,4-difluorophenylacetate is a solid substance . It is stored at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the searched resources.Wissenschaftliche Forschungsanwendungen
Photoinduced Trifluoromethylation
Sodium triflinate, a related sodium compound, has been used as a source for trifluoromethylation in both olefins and (hetero)aromatic compounds, utilizing benzophenone derivatives as photosensitizers. This process, developed in batch and continuous flow, highlights the utility of sodium derivatives in facilitating modifications of organic molecules under light irradiation, which could be similar to the applications of sodium 3,4-difluorophenylacetate in photochemical reactions (Lefebvre, Hoffmann, & Rueping, 2016).
Fluoride in Dental and Bone Health
Research on sodium monofluorophosphate (NaMFP) and sodium fluoride (NaF), compounds utilized in fluoride dentifrices, explores their effects on fluoride concentrations in saliva, plaque, and plaque fluid. Such studies demonstrate the significance of sodium fluoride compounds in dental health applications, which may parallel the biochemical or medical research applications of sodium 3,4-difluorophenylacetate (Vogel, Mao, Chow, & Proskin, 2000).
Luminescent Probes and Photodynamic Therapy
Sodium gadolinium fluoride (NaGdF4) nanoparticles doped with luminescent lanthanide ions illustrate the use of sodium compounds in creating probes for biological samples, 3D displays, solar energy conversion, and photodynamic therapy. This indicates the broader application of sodium compounds in nanotechnology and medical imaging, suggesting areas where sodium 3,4-difluorophenylacetate might be explored (Wang, Deng, & Liu, 2014).
Sodium-Ion Batteries
The development and application of sodium-based compounds in batteries, such as sodium metal anodes for sodium-ion batteries, highlight the role of sodium in energy storage technologies. This area of research might be relevant to the development of new materials or electrolytes involving sodium 3,4-difluorophenylacetate for enhanced energy storage solutions (Zheng et al., 2018).
Safety and Hazards
Sodium 3,4-difluorophenylacetate is associated with certain hazards. The GHS pictograms indicate that it is a substance that requires caution. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P271 (Use only outdoors or in a well-ventilated area) .
Eigenschaften
IUPAC Name |
sodium;2-(3,4-difluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2.Na/c9-6-2-1-5(3-7(6)10)4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECKBATVPCWWFR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)[O-])F)F.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2659463.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2659465.png)


![tert-Butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate](/img/structure/B2659472.png)
![6-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2659475.png)
![(5aS,10bR)-2-(2,6-Diethylphenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2659476.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2659480.png)

![2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2659483.png)
![6'-chloro-1-(3,5-dimethylbenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2659484.png)
![2-[(Tert-butoxy)methyl]aniline](/img/structure/B2659485.png)